BENGHE Foundational & Exploratory

Check Availability & Pricing

Physicochemical properties of 3-Fluoro-5-
(hydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

3-Fluoro-5-
Compound Name: ) )
(hydroxymethyl)benzoic Acid

Cat. No.: B2887441

An In-depth Technical Guide on the Physicochemical Properties of 3-Fluoro-5-
(hydroxymethyl)benzoic Acid

Introduction

In the landscape of modern medicinal chemistry, fluorinated organic molecules have become
indispensable tools for modulating the properties of therapeutic agents. The strategic
introduction of fluorine can significantly influence lipophilicity, metabolic stability, and binding
affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1] 3-Fluoro-
5-(hydroxymethyl)benzoic acid is a bifunctional fluorinated building block of significant
interest to researchers and drug development professionals. Its structure incorporates a
carboxylic acid, a primary alcohol, and a fluorine atom on an aromatic ring, providing three
distinct points for chemical modification and interaction.

This technical guide offers a comprehensive overview of the core physicochemical properties of
3-Fluoro-5-(hydroxymethyl)benzoic acid. As a Senior Application Scientist, the focus
extends beyond a mere compilation of data. This document provides insights into the causality
behind experimental choices and presents robust, self-validating protocols for the
characterization of this and similar chemical entities. The information herein is intended to
empower researchers in their synthesis, characterization, and application of this versatile
intermediate in the pursuit of novel therapeutics.[2][3]
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Compound Identification and Chemical Structure

Correctly identifying a chemical entity is the foundational step for any scientific investigation.
The following identifiers and structural details define 3-Fluoro-5-(hydroxymethyl)benzoic
acid.

IUPAC Name: 3-Fluoro-5-(hydroxymethyl)benzoic acid

CAS Number: 816449-67-9[4][5][6]

Molecular Formula: CsH7FOs[4][5][6]

Molecular Weight: 170.14 g/mol [5][6]

Chemical Structure:

o SMILES: O=C(O)clcc(F)cc(CO)cl

o InChl Key: UOKBFIOAEPCADP-UHFFFAQOYSA-N (Derived from similar compound[7])

Summary of Physicochemical Properties

The functional utility of a chemical intermediate in drug design is largely dictated by its
physicochemical properties. These values influence its reactivity, solubility, and formulation
potential. The data below is a consolidation of available information, with predicted values
clearly noted.
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Property Value | Description Source(s)

Off-white to pale cream
Appearance [6]
powder

Data not available in cited
Melting Point literature. See Protocol 4.1 for

determination.

Boiling Point 349.1 + 32.0 °C (Predicted) [6]
Density 1.417 + 0.06 g/cm3 (Predicted) [6]
Acidity (pKa) 3.86 £ 0.10 (Predicted) [6]

Expected to be soluble in polar

organic solvents (e.g., DMSO,
Solubility DMF, Methanol) and sparingly

soluble in water. See Protocol

4.2 for determination.

The predicted pKa of 3.86 is identical to the experimental pKa of its parent compound, 3-
fluorobenzoic acid, suggesting the hydroxymethyl group has a minimal electronic effect on the
acidity of the carboxylic acid.[6][8]

Spectroscopic and Spectrometric Profile

For any novel or synthesized compound, unambiguous structural confirmation is paramount.
The following sections describe the expected spectral characteristics for 3-Fluoro-5-
(hydroxymethyl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an
organic molecule. For this compound, spectra should be acquired in a solvent like DMSO-de,
which allows for the observation of exchangeable protons from the hydroxyl and carboxylic acid
groups.

e 1H NMR:
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o Aromatic Protons (3H): Three distinct signals are expected in the aromatic region (~7.0-
8.0 ppm). Each signal will appear as a multiplet due to complex splitting from both proton-
proton (ortho, meta) and proton-fluorine couplings.

o Methylene Protons (-CH20H, 2H): A singlet or a doublet (if coupled to the hydroxyl proton)
is expected around 4.5 ppm.

o Hydroxyl Proton (-CH20H, 1H): A broad singlet, exchangeable with D20. Its chemical shift
is concentration and temperature-dependent.

o Carboxylic Acid Proton (-COOH, 1H): A very broad singlet at a downfield shift (>12 ppm),
which is also exchangeable with D20.

e 13C NMR:
o Eight distinct carbon signals are expected.
o Carbonyl Carbon (~165-170 ppm): The carboxylic acid carbonyl.

o Aromatic Carbons (~110-165 ppm): Six signals, with the carbon directly attached to
fluorine exhibiting a large C-F coupling constant.

o Methylene Carbon (~60-65 ppm): The -CH20H carbon.
e 19F NMR:

o Asingle signal is expected, as there is only one fluorine environment in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
of 3-Fluoro-5-(hydroxymethyl)benzoic acid would be characterized by the following
absorption bands.

e O-H Stretch (Carboxylic Acid): A very broad band from ~3300 cm~1 to 2500 cm~1, which is a
hallmark of the hydrogen-bonded O-H in a carboxylic acid dimer.[9]
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e O-H Stretch (Alcohol): A moderately broad band around 3500-3200 cm~*. This may be
superimposed on the broader carboxylic acid O-H stretch.

e C-H Stretch (Aromatic): Sharp peaks just above 3000 cm~1.
e C=0 Stretch (Carbonyl): A strong, sharp absorption band between 1710-1680 cm~1.[9]
e C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm~1 region.

e C-O Stretch: Bands in the 1320-1210 cm~! region for the carboxylic acid and around 1050
cm~1 for the primary alcohol.

o C-F Stretch: A strong absorption in the 1250-1000 cm~1 region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a
molecule.

e Molecular lon (M*): The molecular ion peak would be expected at an m/z corresponding to
the molecular weight (170.14). High-resolution mass spectrometry (HRMS) should yield a
mass measurement matching the exact mass of CsH7FOs (170.0379).

o Key Fragments: Common fragmentation pathways would include the loss of water (m/z 152),
the loss of the formyl radical (-CHO, m/z 141), and the loss of the carboxyl group (-COOH,
m/z 125).

Experimental Methodologies

The trustworthiness of scientific data relies on the robustness of the experimental protocols
used to generate it. The following are step-by-step methodologies for determining the key
physicochemical properties of 3-Fluoro-5-(hydroxymethyl)benzoic acid.

Protocol 4.1: Determination of Melting Point (Capillary
Method)

This protocol follows the principles outlined in USP <741>.
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o Preparation: Ensure the compound is dry and finely powdered.
e Loading: Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
 Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

o Measurement (Scouting Run): Heat the sample rapidly (10-20 °C/min) to get an approximate
melting range.

o Measurement (Accurate Run): Using a fresh sample, heat rapidly to about 20 °C below the
approximate melting point found in the scouting run.

o Refinement: Decrease the heating rate to 1-2 °C/min.

e Recording: Record the temperature at which the first drop of liquid appears (T1) and the
temperature at which the last solid particle melts (T2). The melting range is T1-Tz.

o Causality Note: A slow heating rate near the melting point is critical to allow the system to
remain in thermal equilibrium, ensuring an accurate measurement. A sharp melting range (<2
°C) is often indicative of high purity.

Protocol 4.2: Determination of Aqueous Solubility
(Shake-Flask Method)

This protocol is based on the OECD Guideline 105 for testing chemicals.

o Preparation: Add an excess amount of the solid compound to a known volume of deionized
water in a sealed, screw-capped flask.

o Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a prolonged period
(24-48 hours) to ensure equilibrium is reached.

o Trustworthiness Insight: Preliminary experiments should be run to confirm that equilibrium
is achieved within the chosen timeframe. This is done by taking measurements at different
time points (e.g., 24h, 36h, 48h) until the concentration plateaus.
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e Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature
until the undissolved solid has settled. Alternatively, centrifuge the sample to separate the
solid and aqueous phases.

o Sampling: Carefully extract a sample from the clear, supernatant aqueous phase.

e Analysis: Determine the concentration of the compound in the sample using a validated
analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV
detection, calibrated with standards of known concentration.

o Calculation: The measured concentration represents the aqueous solubility of the compound
at that temperature.

Visualization of Key Workflows

Visual diagrams can clarify complex processes and logical relationships, providing a clear
roadmap for experimental design and data interpretation.
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General workflow for the characterization of a new chemical entity.
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Logical flow for determining pKa via potentiometric titration.
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Significance in Research and Drug Development

3-Fluoro-5-(hydroxymethyl)benzoic acid is more than just a chemical structure; it is a
versatile tool for medicinal chemists.

o Orthogonal Functional Groups: The carboxylic acid and alcohol provide two distinct handles
for chemical reactions. The carboxylic acid can be readily converted to amides, esters, or
other bioisosteres, while the alcohol can be oxidized to an aldehyde or used in ether
synthesis. This orthogonality allows for the systematic exploration of chemical space in
structure-activity relationship (SAR) studies.[10]

» Role of Fluorine: The meta-positioned fluorine atom acts as a powerful modulator. It is an
electron-withdrawing group that influences the acidity of the carboxylic acid and can alter the
pKa of nearby basic centers in a final drug molecule. Crucially, it can form favorable
interactions (e.g., hydrogen bonds, dipole interactions) within a target protein's binding
pocket and can block sites of metabolism, potentially increasing a drug's half-life.[1]

» Scaffold for Bioactive Molecules: Benzoic acid derivatives are core components of numerous
approved drugs. This specific intermediate is a valuable precursor for synthesizing complex
molecules targeting a range of biological systems, from enzymes to G-protein coupled
receptors.[3]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Fluoro-5-(hydroxymethyl)benzoic acid must
be consulted prior to use, general hazards can be inferred from structurally similar compounds.

o Potential Hazards: Based on analogs like 3-fluorobenzoic acid, this compound may cause
skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation
(H335).[11]

e Recommended Precautions:
o Handle in a well-ventilated area or chemical fume hood.

o Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves,
and a lab coat.
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o Avoid inhalation of dust and direct contact with skin and eyes.

o Store in a tightly sealed container in a cool, dry place.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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